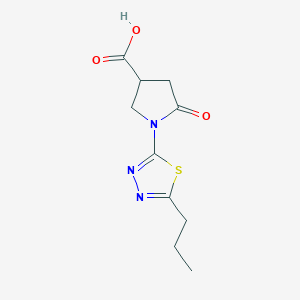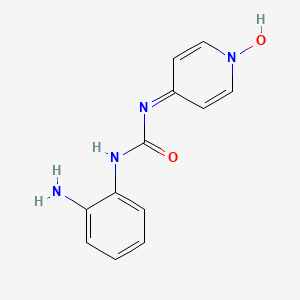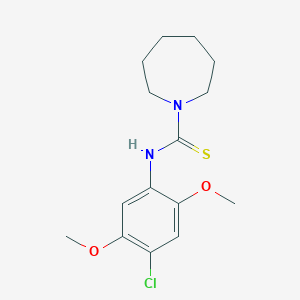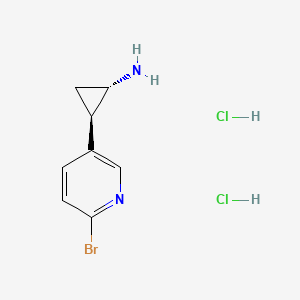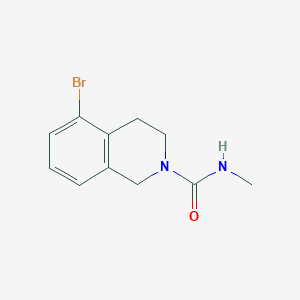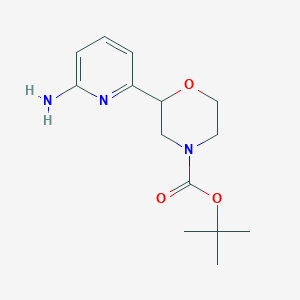![molecular formula C11H15BrN2 B1413773 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine CAS No. 1934439-29-8](/img/structure/B1413773.png)
1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine
説明
1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine is a chemical compound characterized by its bromine and methyl groups attached to a phenyl ring, which is further connected to an azetidin-3-amine moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methylation: The synthesis of this compound typically begins with the bromination of 2-methylphenyl derivatives followed by methylation. The reaction conditions involve the use of brominating agents such as bromine (Br2) in the presence of a catalyst, and methylating agents like methyl iodide (CH3I) under controlled temperature and pressure.
Amination: The final step involves the introduction of the azetidin-3-amine group. This can be achieved through reductive amination, where an amine group is introduced to the intermediate compound using reducing agents such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to reduce the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen-containing functional group.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of a different derivative.
Substitution: Substitution reactions are common, where the bromine atom is replaced by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Bromophenols and other oxygen-containing derivatives.
Reduction Products: Bromoalkanes and other hydrogenated derivatives.
Substitution Products: Hydroxy- and amino-substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the binding affinity to these targets, leading to specific biological responses. The azetidin-3-amine group contributes to the compound's ability to modulate biological pathways, making it a valuable tool in medicinal chemistry.
類似化合物との比較
1-(4-Bromo-2-methylphenyl)ethan-1-amine: Similar structure but lacks the azetidin-3-amine group.
4-Bromo-2-methylacetophenone: Contains a ketone group instead of the amine group.
2-Bromo-1-(4-methylphenyl)ethanone: Another derivative with a different functional group arrangement.
Uniqueness: 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine stands out due to its unique combination of bromine, methyl, and azetidin-3-amine groups, which confer distinct chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
1-[(4-bromo-2-methylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-4-10(12)3-2-9(8)5-14-6-11(13)7-14/h2-4,11H,5-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLNBONZFZYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)
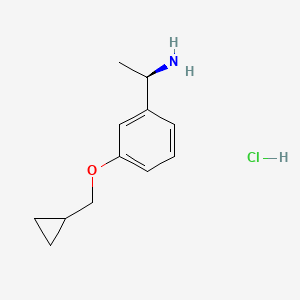
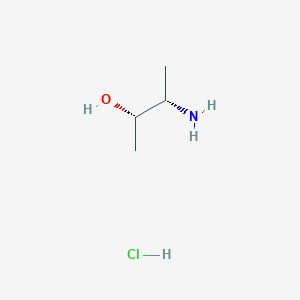
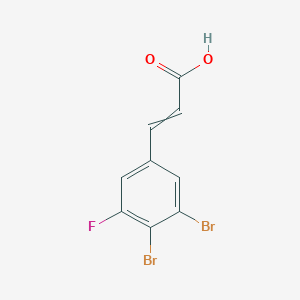
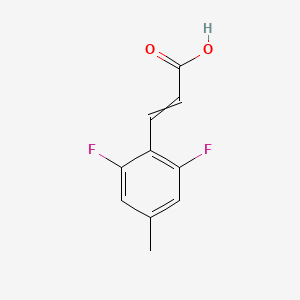
![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)
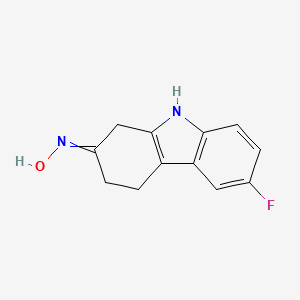
![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)
